molecular formula C14H16N4O4S B2425025 methyl 4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)benzoate CAS No. 2309799-76-4

methyl 4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)benzoate

Cat. No.: B2425025
CAS No.: 2309799-76-4
M. Wt: 336.37
InChI Key: GVIFQDGCJLELHA-UHFFFAOYSA-N
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Description

Methyl 4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a triazole ring, an azetidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)benzoate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click reaction”. This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Synthesis of the Azetidine Ring: The azetidine ring can be formed through the cyclization of appropriate precursors under basic conditions.

    Esterification: Finally, the benzoate ester is formed by esterifying the sulfonylated azetidine derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate ester and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzoate and sulfonyl derivatives.

Scientific Research Applications

Methyl 4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-((1H-1,2,4-triazol-1-yl)methyl)benzoic acid: Similar in structure but lacks the azetidine and sulfonyl groups.

    Methyl 4-((3-(methylsulfonyl)azetidin-1-yl)benzoate: Similar but lacks the triazole ring.

Uniqueness

Methyl 4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)benzoate is unique due to the presence of both the triazole and azetidine rings, as well as the sulfonyl and benzoate ester functionalities. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-22-14(19)12-2-4-13(5-3-12)23(20,21)18-7-11(8-18)6-17-10-15-9-16-17/h2-5,9-11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIFQDGCJLELHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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